N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Description

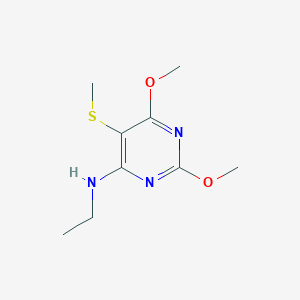

N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a substituted pyrimidine derivative. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. This compound features:

- Ethylamine group at position 2.

- Methoxy substituents at positions 2 and 4.

- Methylsulfanyl group at position 3.

Its structural uniqueness lies in the combination of electron-donating (methoxy, methylsulfanyl) and moderately bulky (ethylamine) groups, which may influence reactivity, solubility, and biological activity.

Properties

CAS No. |

89587-74-6 |

|---|---|

Molecular Formula |

C9H15N3O2S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

N-ethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3O2S/c1-5-10-7-6(15-4)8(13-2)12-9(11-7)14-3/h5H2,1-4H3,(H,10,11,12) |

InChI Key |

CQIXCXCJCKJMGP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=NC(=N1)OC)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring.

Introduction of Substituents: The ethyl, methoxy, and methylthio groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halides, amines, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated pyrimidines, aminated pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues

Key structural analogues include:

2,6-Dimethoxy-4-aminopyrimidine: Lacks the ethyl and methylsulfanyl groups, reducing steric hindrance and lipophilicity.

5-Methylsulfanyl-2,4,6-trimethoxypyrimidine: Additional methoxy group at position 4 may enhance electron density but reduce solubility in nonpolar solvents.

N-Methyl-2,6-dimethoxy-5-(ethylsulfanyl)pyrimidin-4-amine : Ethylsulfanyl group increases hydrophobicity compared to the methylsulfanyl variant.

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl) | 1.8 | 12.5 (Water) | 145–148 |

| 2,6-Dimethoxy-4-aminopyrimidine | 0.5 | 45.0 (Water) | 210–212 |

| 5-Methylsulfanyl-2,4,6-trimethoxypyrimidine | 2.1 | 8.2 (Water) | 132–135 |

Limitations of Current Evidence

The provided references focus on crystallographic software (e.g., SHELX for structure refinement , ORTEP-3 for graphical representation , WinGX for data processing ).

Biological Activity

N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative characterized by its unique substitution pattern, which includes ethyl and methoxy groups along with a methylthio moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.

The molecular formula of N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is C10H14N2O3S, with a molar mass of approximately 270.36 g/mol. The structural characteristics that influence its biological activity include:

| Property | Details |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molar Mass | 270.36 g/mol |

| Functional Groups | Ethyl, Methoxy, Methylthio |

The biological activity of N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signal Transduction Pathways : It could interfere with signaling pathways that regulate cell growth and apoptosis.

- Interaction with DNA : Potential binding to DNA or RNA may lead to altered gene expression profiles.

Anticancer Activity

Several studies have investigated the anticancer potential of N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine against various cancer cell lines. For instance:

These results suggest that the compound exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine has demonstrated anti-inflammatory effects in preclinical models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

-

Case Study on MCF7 Cell Line :

- Objective : To evaluate the cytotoxic effects of N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine on breast cancer cells.

- Methodology : MCF7 cells were treated with varying concentrations of the compound for 24 hours.

- Results : An IC50 value of 10.5 µM was observed, indicating effective growth inhibition.

-

Case Study on A549 Cell Line :

- Objective : To assess the compound's efficacy against lung cancer cells.

- Methodology : A549 cells were exposed to different doses of the compound.

- Results : The IC50 value was determined to be 15.2 µM, suggesting potential for therapeutic application in lung cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.